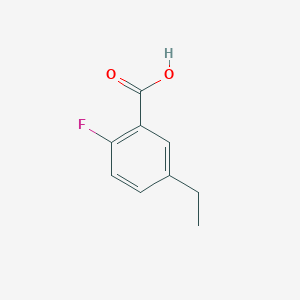

5-Ethyl-2-fluorobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJSDVWFUJMHSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 5 Ethyl 2 Fluorobenzoic Acid and Its Derivatives

Established Synthetic Pathways to the 5-Ethyl-2-fluorobenzoic Acid Core

While a definitive, single established pathway for this compound is not prominently detailed in singular literature, its synthesis can be logically deduced from well-known transformations used for analogous substituted benzoic acids. The construction of this molecule hinges on the strategic placement of three distinct substituents on the aromatic ring: a carboxyl group, a fluorine atom, and an ethyl group, with a specific ortho- and para-relationship between them.

Strategies for Regioselective Fluorination and Ethylation on the Benzoic Acid Scaffold

The primary challenge in synthesizing this compound is achieving the correct 1,2,4-substitution pattern. The directing effects of the substituents must be carefully managed to ensure the ethyl group is para to the carboxyl group and the fluorine atom is ortho.

Fluorination Strategies : Direct electrophilic fluorination of a pre-existing ethylbenzoic acid is often problematic due to the difficulty in controlling regioselectivity. researchgate.net A more reliable method involves the Sandmeyer reaction or related diazotization-fluorination sequences on a corresponding amino precursor. For instance, starting with an appropriately substituted aniline (B41778) allows for the conversion of the amino group into a diazonium salt, which can then be treated with a fluoride (B91410) source, such as in the Balz-Schiemann reaction, to introduce the fluorine atom with high regioselectivity. orgsyn.org Another approach is nucleophilic aromatic substitution (SNAr) on a substrate with a suitable leaving group (like a nitro or chloro group) activated by another electron-withdrawing group. ed.ac.uk

Ethylation Strategies : Friedel-Crafts ethylation on a fluorobenzoic acid precursor is a potential route. However, the fluorine atom is a deactivating group, and the carboxylic acid is strongly deactivating, making the reaction challenging. Furthermore, controlling the position of ethylation can be difficult. A more controlled approach involves using a precursor that already contains the ethyl group, or introducing it via cross-coupling reactions (e.g., Suzuki or Kumada coupling) on a halogenated fluorobenzoic acid intermediate (such as 5-bromo-2-fluorobenzoic acid).

A plausible synthetic strategy would therefore involve a multi-step sequence starting from a more readily available precursor where the relative positions of the functional groups can be systematically built up.

Precursor Chemistry and Starting Material Selection

From Substituted Anilines : A common and effective approach begins with a substituted aniline. For this target molecule, a hypothetical starting point could be 4-ethyl-2-aminophenol or a related compound. The amino group serves as a handle for introducing the fluorine via diazotization, while the existing ethyl group ensures correct positioning. The carboxyl group could be introduced later via methods like Kolbe-Schmitt carboxylation or by oxidation of a methyl group if starting from a toluene (B28343) derivative.

From Halogenated Fluorobenzoic Acids : Another viable route starts with a commercially available di-substituted benzoic acid. For example, 2-fluoro-5-bromobenzoic acid could be a key intermediate. The bromine atom can be replaced with an ethyl group using organometallic cross-coupling reactions. This approach offers excellent regiochemical control as the initial positions of the fluorine and carboxyl groups are already fixed.

From Ethylbenzene or its Derivatives : Starting with a simple precursor like 3-ethyltoluene (B166259) would require a more complex series of reactions, including nitration, reduction to an amine, fluorination via Sandmeyer reaction, and finally, oxidation of the methyl group to a carboxylic acid. The challenge in this route lies in controlling the regioselectivity at each step.

Functionalization of the Carboxylic Acid Moiety

Once the this compound core is synthesized, the carboxylic acid group provides a versatile handle for creating a wide range of derivatives, primarily esters and amides, which are common in various chemical applications.

Esterification Reactions and Ester Derivative Synthesis

Esterification of this compound can be achieved through several standard methods. The choice of method often depends on the desired scale and the type of alcohol being used.

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). orgsyn.org The reaction is an equilibrium process, and yields can be improved by removing the water formed during the reaction. researchgate.net

Microwave-Assisted Esterification : Modern techniques using microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net This method is particularly effective for synthesizing esters from substituted benzoic acids.

Heterogeneous Catalysis : To create a more sustainable and simplified process, solid acid catalysts can be employed. Materials like modified Montmorillonite K10 clay or metal-organic frameworks (MOFs) such as UiO-66-NH₂ have been shown to effectively catalyze the esterification of fluorinated aromatic carboxylic acids, offering advantages in catalyst separation and reusability. rsc.orgijstr.orgresearchgate.net

Table 1: Representative Esterification Methods for Aromatic Carboxylic Acids

| scienceMethod | thermostatConditions | categoryType | commentKey Features |

|---|---|---|---|

| Fischer-Speier Esterification | Excess alcohol, strong acid catalyst (e.g., H₂SO₄), reflux | Conventional | Equilibrium-driven; suitable for simple alcohols. orgsyn.orgresearchgate.net |

| Microwave-Assisted Synthesis | Sealed vessel, microwave irradiation (e.g., 130°C) | Modern | Rapid reaction times, often higher yields. researchgate.net |

| Heterogeneous Catalysis (MOFs) | UiO-66-NH₂ catalyst, methanol, 150°C | Sustainable | Reusable catalyst, reduced workup complexity. rsc.orgresearchgate.net |

Amidation and Other Carboxylic Acid Transformations

The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires activation of the carboxyl group to facilitate nucleophilic attack by the amine.

Acyl Chloride Formation : A common two-step method involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide.

Direct Amidation with Coupling Reagents : One-pot methods utilize coupling reagents to activate the carboxylic acid in situ. A wide variety of such reagents exist, including carbodiimides (like DCC or EDC) and phosphonium- or uronium-based reagents (like PyBOP or HATU).

Catalytic Direct Amidation : More advanced methods employ catalysts to directly form the amide bond from the carboxylic acid and amine, releasing water as the only byproduct. Lewis acid catalysts such as titanium tetrachloride (TiCl₄) have been shown to be effective for this transformation, providing amides in good to excellent yields. nih.gov

Table 2: Common Amidation Methods for Carboxylic Acids

| scienceMethod | biotechReagents | categoryType | commentKey Features |

|---|---|---|---|

| Acyl Chloride Intermediate | 1. SOCl₂ or (COCl)₂ 2. Amine | Two-Step | Highly reliable and versatile; generates HCl byproduct. nih.gov |

| Coupling Reagents | DCC, EDC, HATU, PyBOP | One-Pot | Mild conditions; suitable for sensitive substrates. organic-chemistry.org |

| Lewis Acid Catalysis | TiCl₄, Pyridine | Catalytic | Direct condensation; high atom economy. nih.gov |

Advanced and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the development of synthetic routes for fluorinated aromatic compounds. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Mechanochemistry : Solid-state aromatic nucleophilic fluorination using mechanochemical methods (e.g., ball milling) presents a sustainable alternative to traditional solvent-based reactions. rsc.org This technique can be rapid and avoids the use of high-boiling, toxic solvents that are often difficult to remove. rsc.org

Biocatalysis : The use of enzymes, such as cytochrome P450, is an emerging strategy for the synthesis of fluorinated compounds. nih.gov While still under development for specific targets, biocatalysis offers the potential for highly selective reactions under mild, environmentally friendly conditions, avoiding the need for protecting groups and harsh reagents. nih.gov

Solvent-Free Reactions : Performing reactions without a solvent, where possible, significantly reduces chemical waste. Solvent-free esterification of substituted benzoic acids using solid acid catalysts is one such example that enhances the environmental profile of the synthesis. ijstr.org

By integrating these advanced approaches, the synthesis of this compound and its derivatives can be optimized not only for yield and purity but also for environmental sustainability.

Continuous-Flow Synthesis Techniques for Fluorinated Benzoic Acids

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation. flinders.edu.aumit.edu These benefits are particularly relevant for the synthesis of fluorinated benzoic acids, where precise control over reaction parameters is crucial.

The application of multi-step continuous-flow systems allows for the sequential transformation of starting materials into complex molecules like this compound without the need for isolating intermediates. flinders.edu.au A conceptual continuous-flow setup for the synthesis of a fluorinated benzoic acid is depicted in the table below. For instance, a two-step continuous flow synthesis has been successfully applied for the preparation of 2,4,5-trifluorobenzoic acid, a structurally related compound. researchgate.net This approach can be adapted for this compound, potentially involving an initial fluorination step followed by a carboxylation or a related carbon-carbon bond-forming reaction in a subsequent reactor coil. The ability to precisely control residence time, temperature, and reagent stoichiometry in flow reactors can lead to higher yields and purities compared to traditional batch processes. mdpi.comnih.gov

Table 1: Conceptual Parameters for Continuous-Flow Synthesis

| Parameter | Value/Range | Purpose |

| Reactor Type | Plug Flow Reactor (PFR) / Packed-Bed Reactor | To ensure consistent reaction conditions and facilitate catalyst use. |

| Flow Rate | 0.1 - 10 mL/min | To control residence time and reaction completion. |

| Temperature | 25 - 150 °C | To optimize reaction kinetics and minimize side products. |

| Pressure | 1 - 10 bar | To maintain solvent in the liquid phase and control gas evolution. |

| In-line Purification | Liquid-liquid extraction / Scavenger resins | To remove impurities and unreacted starting materials between steps. flinders.edu.au |

Catalytic Systems and Methodologies (e.g., Lewis Acid Catalysis, Palladium-Mediated Reactions)

Catalytic systems play a pivotal role in the synthesis of this compound and its derivatives, enabling efficient and selective transformations.

Lewis Acid Catalysis: Lewis acids are frequently employed to activate substrates and promote key bond-forming reactions. In the context of fluorinated benzoic acid synthesis, fluorous Lewis acids have demonstrated significant potential. nih.gov These catalysts, such as those with highly fluorinated ligands, are soluble in fluorous solvents, facilitating a biphasic reaction system that allows for easy catalyst recovery and reuse. nih.govresearchgate.net For instance, a hafnium(IV)-based fluorous Lewis acid has been shown to be effective in direct esterification reactions, a transformation relevant to the derivatization of this compound. nih.gov The use of such recyclable catalysts aligns with the principles of green chemistry by reducing acidic waste. nih.gov

Palladium-Mediated Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile toolkit for carbon-carbon and carbon-heteroatom bond formation. For the synthesis of derivatives of this compound, palladium-mediated cross-coupling reactions are of particular importance. For example, Suzuki coupling can be employed to introduce the ethyl group at the 5-position of a 2-fluorobenzoic acid precursor. Furthermore, palladium-based catalytic systems are being developed for direct C-H fluorination, which represents a highly sought-after transformation. researchgate.net Palladium catalysis has also been utilized in the dealkylation of fluorinated uracil (B121893) derivatives, demonstrating its utility in modifying complex fluorinated molecules under biocompatible conditions. nih.gov

Nucleophilic Fluorination Strategies in Benzoic Acid Synthesis

The introduction of the fluorine atom onto the benzene (B151609) ring is a critical step in the synthesis of this compound. Nucleophilic fluorination is a common strategy to achieve this.

A facile, transition-metal-free method for the synthesis of 2-fluorobenzoic acids involves the nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. umn.eduarkat-usa.org This approach has been successfully applied to the synthesis of various 2-fluorobenzoic acid derivatives. umn.eduarkat-usa.org The reaction proceeds via the attack of a fluoride anion on the hypervalent iodine compound, leading to the formation of the desired fluorinated product. The choice of the fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), and the solvent can significantly influence the reaction efficiency. arkat-usa.orgucla.edu This methodology could be adapted for the synthesis of this compound by starting with the appropriately substituted 1-arylbenziodoxolone precursor.

Another important consideration is the development of catalytic nucleophilic fluorination methods that can operate under milder conditions. ucla.edu Research in this area includes the use of transition-metal catalysis, organocatalysis, and photoredox catalysis to facilitate the C-F bond formation. ucla.edu

Table 2: Comparison of Nucleophilic Fluorination Reagents

| Fluoride Source | Common Solvents | Key Features |

| Alkali Metal Fluorides (e.g., KF, CsF) | Acetonitrile, DMF, DMSO | Readily available and cost-effective; solubility and reactivity can be enhanced with phase-transfer catalysts or crown ethers. arkat-usa.orgucla.edu |

| Tetrabutylammonium Fluoride (TBAF) | THF, Acetonitrile | Soluble in organic solvents; can also act as a base, potentially leading to side reactions. researchgate.net |

| PyFluor | Dichloromethane (B109758), Acetonitrile | A stable and low-cost deoxyfluorination reagent. ucla.edu |

Purification and Isolation Techniques in this compound Synthesis

The final stage in the synthesis of this compound is its purification and isolation to achieve the desired level of purity. The choice of technique depends on the physical properties of the product and the nature of the impurities.

Commonly employed purification methods for benzoic acid derivatives include:

Crystallization: This is a widely used technique for purifying solid compounds. The crude this compound can be dissolved in a suitable hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities in the solution. The choice of solvent is critical for effective purification.

Chromatography: Column chromatography using silica (B1680970) gel is an effective method for separating the target compound from byproducts with different polarities. chemicalbook.com For instance, a chloroform/methanol solvent system has been used to purify a related fluorinated benzoic acid ester. chemicalbook.com

Extraction: Liquid-liquid extraction is used to separate the product from a reaction mixture based on its solubility in immiscible solvents. For example, after acidification of a reaction mixture, the product can be extracted into an organic solvent like ethyl acetate. orgsyn.org

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration. The filter cake is then washed with appropriate solvents to remove residual impurities. For example, in the synthesis of 5-Bromo-2-fluorobenzoic acid, the solid product is washed with dichloromethane and water. guidechem.com

Solid-Phase Extraction (SPE): For specific applications, such as the purification of radiolabeled compounds, SPE cartridges like Sep-Pak C18 can be used. arkat-usa.org The crude product is passed through the cartridge, which retains the desired compound, and impurities are washed away. The pure product is then eluted with a suitable solvent. arkat-usa.org

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Investigations and Reaction Dynamics of 5 Ethyl 2 Fluorobenzoic Acid

Reaction Mechanisms of Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The reactivity of the aromatic ring of 5-ethyl-2-fluorobenzoic acid in electrophilic and nucleophilic substitution reactions is governed by the electronic effects of its three substituents: the ethyl group, the fluorine atom, and the carboxylic acid group.

In electrophilic aromatic substitution, the ethyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect. chemistrytalk.orgorganicchemistrytutor.com The fluorine atom, while being electronegative and thus deactivating through its inductive effect, possesses lone pairs of electrons that can be donated to the ring through resonance, making it an ortho, para-director. csbsju.eduwikipedia.org The carboxylic acid group is a deactivating, meta-directing group because of its electron-withdrawing inductive and resonance effects.

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is also possible, particularly at the carbon bearing the fluorine atom. The fluorine atom is a good leaving group, and the presence of the electron-withdrawing carboxylic acid group can activate the ring towards nucleophilic attack. nih.gov For a nucleophilic attack to occur at the C2 position, the nucleophile would add to this position, forming a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the carbonyl group of the carboxylic acid, which stabilizes the intermediate and facilitates the reaction. The reaction would result in the displacement of the fluoride (B91410) ion by the nucleophile.

Reactivity Profiles of the Carboxylic Acid Group

Kinetics and Thermodynamics of Esterification and Hydrolysis

The carboxylic acid group of this compound undergoes typical reactions of this functional group, including esterification and hydrolysis. Esterification is commonly carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The kinetics of esterification of benzoic acid with butanol have been studied, and the reaction was found to be first order with respect to benzoic acid. The activation energies for the forward and reverse reactions were determined to be 58.40 kJ·mol-1 and 57.70 kJ·mol-1, respectively. dnu.dp.ua A study on the catalytic methyl esterification of various fluorinated aromatic carboxylic acids using a heterogeneous catalyst demonstrated efficient conversion to the corresponding methyl esters. rsc.orgresearchgate.net

The hydrolysis of esters of this compound, the reverse of esterification, can be achieved by heating with water in the presence of an acid or a base. The thermodynamics of esterification and hydrolysis are governed by the equilibrium between the reactants and products. The enthalpy of the esterification of benzoic acid with 1-butanol (B46404) has been reported to be 622 J·mol-1. dnu.dp.ua

Interactive Data Table: Kinetic Data for the Esterification of Benzoic Acid

| Parameter | Value |

| Reaction Order (with respect to benzoic acid) | 1 |

| Activation Energy (Forward Reaction) | 58.40 kJ·mol-1 |

| Activation Energy (Reverse Reaction) | 57.70 kJ·mol-1 |

| Enthalpy of Reaction | 622 J·mol-1 |

Decarboxylation Pathways and Related Transformations

Decarboxylation of benzoic acid and its derivatives typically requires high temperatures and often the presence of a catalyst. The mechanism of decarboxylation can be influenced by the substituents on the aromatic ring. For ortho-substituted benzoic acids, the decarboxylation can proceed through a pseudo-unimolecular decomposition of the anion, where a hydrogen transfer from a hydroxyl group (if present) to the carboxyl group and then to the alpha-carbon of the ring is the rate-determining step. researchgate.net In acidic conditions, the decarboxylation of salicylic (B10762653) acids is promoted by the formation of an α-protonated cation of the carboxylic acid, which significantly lowers the reaction energy barrier. researchgate.net

For benzoic acids without an ortho-hydroxyl group, such as this compound, decarboxylation is generally more difficult. Under acidic conditions, the mechanism involves the electrophilic attack of a proton on the carbon bearing the carboxyl group, leading to the displacement of carbon dioxide. nist.gov Electron-withdrawing groups, like the fluorine atom in this compound, are expected to facilitate this process.

Reduction Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and borane (B79455) (BH3). The reduction with LiAlH4 is a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group to form an aldehyde intermediate, which is then further reduced to the primary alcohol. Borane is a milder reducing agent and can selectively reduce carboxylic acids in the presence of other functional groups.

Directed Metalation and Deprotonation Studies of Fluorobenzoic Acids

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. In this reaction, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The carboxylate group formed from the deprotonation of a carboxylic acid can act as a DMG.

Studies on 2-fluorobenzoic acid have shown that deprotonation with lithium tetramethylpiperidide (LTMP) occurs at the C3 position. unblog.fr This regioselectivity is in contrast to 2-chloro- and 2-bromobenzoic acids, which are lithiated at the C6 position adjacent to the carboxylate. The resulting lithiated species can then be trapped with various electrophiles to introduce new functional groups at the C3 position of the 2-fluorobenzoic acid scaffold. The ability of the carboxylate group to direct metalation makes this a valuable tool for the synthesis of polysubstituted aromatic compounds. organic-chemistry.orgwikipedia.orgbaranlab.org

Carbon-Carbon Bond Formation Reactions Incorporating this compound Moieties

The aromatic ring of this compound can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis for the construction of complex molecules.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.org In the context of this compound, if it were converted to an aryl halide (e.g., by replacing the fluorine with a bromine or iodine), it could be coupled with a boronic acid. Alternatively, the corresponding boronic acid derivative of this compound could be prepared and coupled with an aryl halide.

The Heck reaction is the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org An aryl halide derivative of this compound could be reacted with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki and Heck reactions, an aryl halide derivative of this compound could be used as a substrate in this reaction to introduce an alkynyl group onto the aromatic ring.

These cross-coupling reactions provide versatile methods for the elaboration of the this compound scaffold, allowing for the synthesis of a wide range of derivatives with potential applications in various fields of chemistry.

Interactive Data Table: Overview of C-C Bond Forming Reactions

| Reaction Name | Coupling Partners | Catalyst System |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Palladium Catalyst + Base |

| Heck Reaction | Unsaturated Halide + Alkene | Palladium Catalyst + Base |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium Catalyst + Copper(I) Cocatalyst + Base |

Spectroscopic and Structural Characterization of 5 Ethyl 2 Fluorobenzoic Acid and Its Analogs

Advanced Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of 5-Ethyl-2-fluorobenzoic acid is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. The aromatic region would display three signals corresponding to the protons at positions 3, 4, and 6 on the benzene (B151609) ring. The coupling patterns would be complex due to both proton-proton and proton-fluorine interactions. For the related compound, 2-fluoro-3-methylbenzoic acid, the aromatic protons appear between 7.11 and 7.71 ppm. arkat-usa.org

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals are expected for the two carbons of the ethyl group, the six carbons of the aromatic ring, and the carboxylic acid carbon. The carbon atoms on the ring will exhibit coupling with the fluorine atom (C-F coupling), which is a characteristic feature. For instance, in 3-fluorobenzoic acid, C-F coupling constants are observed, such as a J-coupling of 21.4 Hz for the carbon adjacent to the fluorine. rsc.org

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. A single signal would be expected for the fluorine atom in this compound. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. In the analog 2-fluoro-3-methylbenzoic acid, the ¹⁹F NMR signal appears at -114.82 ppm. arkat-usa.org For free o-fluorobenzoate, the ¹⁹F signal has a chemical shift of 6.0 ppm, which shifts significantly upon binding to enzymes, indicating its sensitivity to the local environment. nih.gov

Table 1: Predicted and Analog-Based NMR Data

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity / Coupling | Analog Data Reference |

|---|---|---|---|---|

| ¹H | -COOH | > 10 | Singlet (broad) | General for carboxylic acids |

| ¹H | Aromatic-H | 7.0 - 8.0 | Multiplets | arkat-usa.org |

| ¹H | -CH₂- | ~2.7 | Quartet | General for ethylbenzenes |

| ¹H | -CH₃ | ~1.2 | Triplet | General for ethylbenzenes |

| ¹³C | -COOH | 165 - 175 | Singlet or Doublet (due to F) | rsc.org |

| ¹³C | Aromatic C-F | 160 - 165 | Doublet (large ¹JCF) | rsc.org |

| ¹³C | Aromatic C-H / C-C | 115 - 140 | Singlets or Doublets (due to F) | rsc.org |

| ¹³C | -CH₂- | ~29 | Singlet | General for ethylbenzenes |

| ¹³C | -CH₃ | ~15 | Singlet | General for ethylbenzenes |

Vibrational spectroscopy probes the vibrational modes of a molecule and is excellent for identifying functional groups. FT-IR and Raman spectroscopy are complementary techniques. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. vscht.czresearchgate.net A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. vscht.czresearchgate.net Other key absorptions include C-H stretching from the ethyl group and aromatic ring just below and above 3000 cm⁻¹, respectively, C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region, and a C-F stretching vibration, typically found in the 1300-1100 cm⁻¹ range. vscht.cz

Raman Spectroscopy: While many of the same functional groups are active in Raman spectroscopy, their intensities differ. The C=O stretch is typically weaker in Raman, whereas the aromatic C=C ring stretching vibrations are often strong and sharp, providing a clear fingerprint of the aromatic system. mdpi.com Aliphatic and aromatic C-H stretching modes are also clearly visible. ijtsrd.com The symmetric nature of certain vibrations can make them more intense in Raman spectra compared to FT-IR, offering complementary structural information. mdpi.com

Table 2: Characteristic Vibrational Frequencies for Fluorobenzoic Acid Analogs

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Reference |

|---|---|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 3300 - 2500 | Strong, very broad | Weak | vscht.czresearchgate.net |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium | Strong | vscht.czijtsrd.com |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium | Strong | vscht.cz |

| C=O stretch (Carboxylic acid) | 1710 - 1680 | Strong | Medium | vscht.czresearchgate.net |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Strong | vscht.cz |

| C-O stretch (Carboxylic acid) | 1320 - 1210 | Strong | Weak | vscht.cz |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from π to π* orbitals. Substituted benzoic acids typically display strong absorption bands below 300 nm. The presence of the fluorine and ethyl substituents on the benzene ring can cause shifts in the absorption maxima (λ_max) and changes in intensity compared to unsubstituted benzoic acid, due to their electronic effects on the aromatic system.

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

For this compound (C₉H₉FO₂), the molecular weight is 168.16 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) to give an [M-17]⁺ peak and the loss of the entire carboxyl group (•COOH) to give an [M-45]⁺ peak. libretexts.org Aromatic compounds also commonly fragment via cleavage of side chains. Therefore, the loss of a methyl radical (•CH₃) to yield an [M-15]⁺ peak and the loss of an ethyl radical (•C₂H₅) to give an [M-29]⁺ peak are also expected. The mass spectrum of the related 2-fluorobenzoic acid shows a prominent molecular ion at m/z = 140 and a base peak at m/z = 123, corresponding to the loss of •OH. nist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 168 | [M]⁺ | Molecular Ion |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical |

| 151 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 140 | [M - CO]⁺ or [M - C₂H₄]⁺ | Loss of carbon monoxide or ethylene |

| 139 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been detailed in the surveyed literature, extensive studies on benzoic acid and its fluorinated analogs reveal common structural motifs. nih.govresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of 5 Ethyl 2 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. nih.gov For 5-Ethyl-2-fluorobenzoic acid, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.gov This is achieved by finding the minimum energy conformation on the potential energy surface. Typically, hybrid functionals such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are employed to accurately model the molecule's geometry. nih.govresearchgate.net

Beyond geometry, DFT provides a detailed picture of the electronic structure. nih.gov The distribution of electron density, for instance, can be visualized to identify electron-rich and electron-deficient regions of the molecule. This is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-C (ring) Bond Lengths | ~1.39 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (ethyl) Bond Length | ~1.53 Å |

| C=O Bond Length | ~1.21 Å |

| C-O-H Bond Angle | ~109° |

| O-C-C-C (dihedral) | ~0° or ~180° |

Note: These are representative values and can vary slightly based on the specific computational method and basis set used.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the carboxyl group. The LUMO, on the other hand, is likely to be distributed over the carboxylic acid group and the benzene (B151609) ring, which can accept electron density. The presence of the electron-donating ethyl group and the electron-withdrawing fluorine atom will modulate the energies of these orbitals. The HOMO-LUMO energy gap can be used to predict the electronic absorption spectra of the molecule, as the energy of the gap often corresponds to the energy of the lowest electronic transition. youtube.com

Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation.

Quantum Chemical Parameters and Reactivity Indices

From the energies of the HOMO and LUMO, a range of quantum chemical parameters can be derived to quantify the reactivity of this compound. These reactivity indices provide a more nuanced understanding of the molecule's chemical behavior.

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -EHOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -ELUMO), it is the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Determined by η = (I - A) / 2, it quantifies the resistance of the molecule to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the ease of electron cloud polarization.

Electrophilicity Index (ω): Calculated as ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ), this index measures the electrophilic character of the molecule. asrjetsjournal.org

These parameters are invaluable for predicting how this compound will interact with other molecules and for understanding its role in chemical reactions. rsc.org

Table 3: Calculated Quantum Chemical Parameters for this compound

| Parameter | Formula | Predicted Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / η | 0.38 eV-1 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.79 eV |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape of this compound. This is particularly important for understanding the flexibility of the ethyl and carboxylic acid groups and how their orientations change at different temperatures.

MD simulations can reveal the different stable conformers of the molecule and the energy barriers between them. nih.gov For this compound, this could involve rotations around the C-C bond of the ethyl group and the C-C bond connecting the carboxyl group to the ring. Furthermore, MD simulations in a solvent, such as water, can provide insights into how the molecule interacts with its environment, including the formation of hydrogen bonds with solvent molecules.

Predictive Modeling of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. uic.edu For this compound, theoretical calculations can be used to predict various spectra:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the optimized geometry, theoretical IR and Raman spectra can be generated. researchgate.net These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as the stretching of the C=O bond in the carboxyl group or the C-F bond.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of 1H and 13C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. asrjetsjournal.org These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov This allows for the prediction of the molecule's color and its behavior upon absorbing light.

Mechanistic Biological Studies and Biochemical Applications Excluding Clinical Data

Investigations into Enzyme-Substrate Interactions

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the direct enzyme-substrate interactions of 5-Ethyl-2-fluorobenzoic acid. While studies on other fluorinated benzoic acid isomers have been conducted, the specific binding and catalytic mechanisms involving the 5-ethyl substituted variant remain uncharacterized. Future research would be necessary to elucidate how the electronic properties of the fluorine atom and the steric bulk of the ethyl group at their respective positions on the benzene (B151609) ring influence the compound's interaction with the active sites of various enzymes. Such investigations would be crucial in determining its potential as an enzyme inhibitor or a substrate for enzymatic reactions.

Use as a Biochemical Probe in Research Assays

The utility of this compound as a biochemical probe in research assays has not been documented in available studies. The development of a compound as a biochemical probe typically requires a thorough understanding of its specific interactions with biological targets, which is currently lacking for this molecule. In principle, the fluorine atom could serve as a useful label for ¹⁹F NMR spectroscopy, a technique that allows for the study of molecular interactions in a biological system without the interference of background signals. However, without established biological targets, its application as a probe remains theoretical.

Modulation or Inhibition of Specific Microbial Metabolic Pathways

Specific studies on the modulation or inhibition of microbial metabolic pathways by this compound are not available in the current body of scientific literature. Research on other fluorinated aromatic compounds has shown that they can interfere with microbial metabolic activities, often due to the fluorine substituent's ability to mimic hydrogen while altering the electronic nature of the molecule.

Effects on Tryptophan Biosynthesis in Microorganisms

There is no direct evidence or published research on the effects of this compound on the tryptophan biosynthesis pathway in microorganisms. The tryptophan biosynthesis pathway is a critical route for the production of the essential amino acid tryptophan, and its inhibition can have significant effects on microbial growth. While some fluorinated analogs of tryptophan precursors or intermediates are known to inhibit this pathway, the specific activity of this compound in this context has not been investigated.

Microbial Biotransformation and Environmental Degradation Pathways of Fluorinated Benzoic Acids

While there is a body of research on the microbial biotransformation and environmental degradation of fluorinated benzoic acids in general, specific pathways for this compound have not been elucidated. The degradation of fluorinated aromatic compounds by microorganisms is often challenging due to the strength of the carbon-fluorine bond.

Studies on related compounds, such as 2-fluorobenzoate (B1215865) and other isomers, have identified several microbial degradation strategies. These often involve initial dioxygenation reactions that can lead to defluorination. For instance, some bacteria can metabolize monofluorobenzoates, though the specific enzymes and pathways are highly dependent on the isomer and the microbial strain. The presence of an ethyl group in this compound would likely influence its uptake by microbial cells and its susceptibility to enzymatic attack, potentially requiring a unique set of enzymes for its degradation. Research on the specific microbial consortia or isolated strains capable of degrading this compound, and the metabolic intermediates and end products of such degradation, is needed to understand its environmental fate.

Future Directions and Emerging Research Avenues for 5 Ethyl 2 Fluorobenzoic Acid

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Furthermore, ML algorithms can optimize reaction conditions by predicting outcomes based on a wide array of variables. beilstein-journals.orgnih.gov For the synthesis of 5-Ethyl-2-fluorobenzoic acid, an ML model could be trained on data from similar fluorination and ethylation reactions to predict the optimal catalyst, solvent, temperature, and reaction time. This predictive power minimizes the need for extensive trial-and-error experimentation, accelerating the development process. eurekalert.org The integration of AI can be particularly beneficial in navigating the complex interplay of reaction parameters to maximize yield and selectivity. nih.gov

| Parameter | Traditional Method | AI-Predicted Optimum | Predicted Yield (%) | Confidence Score |

| Catalyst Loading (mol%) | 2.0 | 1.35 | 94.5 | 0.98 |

| Temperature (°C) | 100 | 87 | 94.5 | 0.97 |

| Solvent System | Toluene (B28343) | Dioxane/Water (9:1) | 94.5 | 0.95 |

| Reaction Time (h) | 12 | 7.5 | 94.5 | 0.99 |

Advanced Computational-Experimental Feedback Loops

The synergy between computational prediction and physical experimentation is being enhanced through the development of automated, self-optimizing systems. mdpi.com These advanced computational-experimental feedback loops, often employed in flow chemistry platforms, can significantly accelerate the optimization of synthetic routes for this compound. nih.gov

In such a system, an algorithm, like a Bayesian optimization model, proposes a set of reaction conditions. mdpi.com An automated reactor then performs the experiment, and in-line analytical tools (e.g., HPLC, GC-MS) measure the outcome in real-time. This data is fed back to the algorithm, which updates its model and suggests the next set of experiments to perform. nih.gov This iterative process allows for rapid exploration of the reaction space to find the global optimum conditions with minimal human intervention and material waste. nih.govmdpi.com This approach is particularly powerful for fine-tuning multi-variable systems, which are common in the synthesis of highly substituted aromatic compounds.

Exploration of Novel Catalytic Systems for Efficient Synthesis

Research into novel catalytic systems remains a cornerstone of synthetic chemistry and holds great promise for the production of this compound. While palladium-catalyzed cross-coupling reactions are established methods for forming C-C bonds on aromatic rings, the development of next-generation catalysts offers opportunities for improved efficiency and sustainability. researchgate.netumich.edu

Future work could focus on designing catalysts with higher turnover numbers, broader functional group tolerance, and the ability to operate under milder reaction conditions. This includes the exploration of ligands that enhance the activity and stability of palladium catalysts or investigating catalysts based on more abundant and less expensive metals like nickel or copper. researchgate.net Furthermore, the development of catalytic methods for direct C-H functionalization could provide more atom-economical routes to this compound and its analogues, bypassing the need for pre-functionalized starting materials. The design of novel catalysts, such as modified metal-organic frameworks (MOFs), could also introduce unique reactivity and selectivity. nih.gov

Table 2: Comparison of Conventional vs. Hypothetical Novel Catalyst System

| Feature | Conventional Pd-Catalyst | Novel Catalyst System (e.g., Ni-based) |

| Metal Cost | High | Low |

| Operating Temperature | High (80-120 °C) | Mild (Room Temp - 50 °C) |

| Catalyst Loading | 1-3 mol% | <0.5 mol% |

| Atom Economy | Good | Potentially Excellent (via C-H activation) |

| Substrate Scope | Broad | Under Investigation |

Expanding Applications in Interdisciplinary Chemical Biology Research

The unique physicochemical properties imparted by the fluorine atom make this compound an attractive scaffold for applications in chemical biology. sigmaaldrich.com Fluorine's high electronegativity and the ability of the ¹⁹F nucleus to be detected by NMR spectroscopy make fluorinated molecules valuable as probes for studying biological systems.

Future research could involve incorporating the this compound moiety into larger molecules designed as chemical probes to investigate enzyme active sites or protein-protein interactions. The ethyl group can be modified to attach linkers or reactive groups for covalent labeling, while the fluorobenzoic acid core can serve as a recognition element or a reporter group for ¹⁹F NMR studies. Such probes can provide insights into biological processes without the background signal inherent in ¹H NMR. researchgate.net Additionally, as a fragment in drug discovery, this compound could serve as a starting point for developing novel therapeutic agents, where the fluorine atom can enhance metabolic stability or binding affinity. nbinno.com The development of bioorthogonal reactions, where synthetic molecules react specifically within a biological environment, could also leverage derivatives of this compound. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Ethyl-2-fluorobenzoic acid to improve yield and purity?

- Methodology : Nucleophilic fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions is a common approach. Radioisotope labeling studies (e.g., ¹⁸F) suggest using [²⁸F]KF•K₂.2.2 as a precursor, followed by hydrolysis and purification via preparative TLC or HPLC to achieve >98% radiochemical purity (RCP) . Optimizing reaction time (30–60 minutes) and temperature (80–100°C) can reduce side reactions. Post-synthesis purification with silica gel chromatography or recrystallization improves yield and purity .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR are critical for structural confirmation. For example, ¹⁹F NMR can resolve fluorine-specific chemical shifts (δ ~ -110 to -120 ppm for aromatic fluorides) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and ethyl acetate/hexane eluents (Rf ~0.5–0.7) .

Q. What are the critical safety precautions when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust (GHS respiratory hazard Category 3) .

- Storage : Store in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can ¹⁸F-labeled derivatives of this compound be synthesized for use in positron emission tomography (PET) imaging?

- Methodology :

- Radiosynthesis : Use a nucleophilic aromatic substitution (SNAr) reaction with [¹⁸F]fluoride ions activated by Kryptofix 2.2.2 or tetrabutylammonium bicarbonate. Reaction conditions (e.g., 100°C, 10 minutes) must balance radiochemical yield (RCY) and purity .

- Purification : Employ semi-preparative HPLC with a C18 column and ethanol/water mobile phase to isolate the ¹⁸F-labeled product (RCP >95%) .

- Quality Control : Validate using radio-TLC and γ-counting to ensure compliance with pharmacopeial standards .

Q. What strategies can elucidate the reaction mechanisms involved in the fluorination of benzoic acid derivatives like this compound?

- Methodology :

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled precursors to track reaction pathways via NMR .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for fluorination steps .

- Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-determining steps .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR or HPLC results) when characterizing this compound?

- Methodology :

- Cross-Validation : Compare data across multiple techniques (e.g., NMR, HPLC, mass spectrometry) to confirm structural assignments .

- Statistical Analysis : Apply principal component analysis (PCA) or t-tests to assess variability in replicate experiments .

- Controlled Replication : Repeat syntheses under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.